molecular formula C16H15BrFN3O3S B2550587 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034239-35-3

2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2550587
CAS No.: 2034239-35-3
M. Wt: 428.28
InChI Key: KXIUQXKVTUIOFS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological and chemical properties, making them valuable in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves multiple steps. One common route is as follows:

  • Starting Material Preparation: : Begin with the synthesis of the benzamide core, which may involve the acylation of aniline with bromobenzoyl chloride under basic conditions.

  • Functional Group Addition: : Introduce the fluorine atom and the thiadiazole moiety via nucleophilic substitution reactions.

  • Final Coupling: : The final step often involves the coupling of the prepared intermediate with an ethyl linker, using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of such complex compounds may involve:

  • Automated Synthesis: : Use of automated synthesizers to ensure precision and reproducibility.

  • Optimization of Conditions: : Careful optimization of reaction conditions such as temperature, pH, and solvent systems to maximize yield and purity.

  • Scalability: : Developing scalable protocols that maintain the efficiency of small-scale lab synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide undergoes a variety of chemical reactions:

  • Oxidation: : Can be oxidized under strong oxidative conditions to introduce oxygen-containing functional groups.

  • Reduction: : May undergo reduction to form amine derivatives or to remove specific functional groups.

  • Substitution: : The bromine atom in the compound can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution Reagents: : Sodium methoxide (NaOCH3), Anhydrous conditions

Major Products

  • Oxidation: : Introduction of hydroxyl or carbonyl groups

  • Reduction: : Formation of amines or removal of halogen atoms

  • Substitution: : Formation of various substituted derivatives based on the reagent used

Scientific Research Applications

2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has numerous applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Explored for its potential interactions with biological macromolecules, aiding in drug design and discovery.

  • Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: : Utilized in material science for the development of new polymers and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its specific structure allows it to:

  • Bind to Proteins: : Modulate the activity of enzymes or receptors, altering biological pathways.

  • Intercalate DNA: : Insert between DNA base pairs, affecting transcription and replication.

  • Disrupt Membranes: : Interact with cell membranes, impacting cell viability and signaling.

Comparison with Similar Compounds

Compared to other benzamide derivatives, 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity.

Similar Compounds

  • 2-bromo-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: : Similar structure but with a chlorine atom instead of fluorine.

  • 2-bromo-N-(2-(6-fluoro-3-ethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: : Similar but with an ethyl group instead of a methyl group on the thiadiazole ring.

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Properties

IUPAC Name

2-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O3S/c1-20-14-7-6-11(18)10-15(14)21(25(20,23)24)9-8-19-16(22)12-4-2-3-5-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIUQXKVTUIOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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